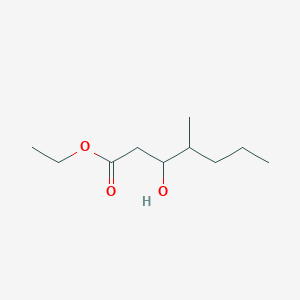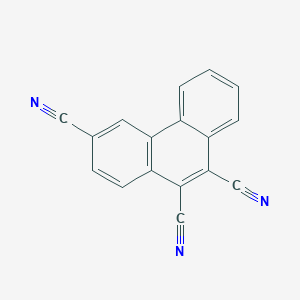
Phenanthrene-3,9,10-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-3,9,10-tricarbonitrile is a polycyclic aromatic hydrocarbon derivative with three cyano groups attached to the phenanthrene core at positions 3, 9, and 10
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenanthrene-3,9,10-tricarbonitrile can be synthesized through multi-step organic reactions. One common method involves the cyclocondensation of aminocyanophenanthrene derivatives with acetic anhydride in the presence of concentrated sulfuric acid . Another approach includes the reaction of phenanthrene derivatives with malononitrile under specific conditions to introduce the cyano groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using phenanthrene as the starting material. Phenanthrene, being abundant in coal tar, is subjected to various functionalization reactions to introduce the cyano groups at the desired positions .
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthrene-3,9,10-tricarbonitrile undergoes several types of chemical reactions, including:
Oxidation: Conversion to phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic halogenation to form 9-bromophenanthrene using bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid, sulfuric acid.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Wissenschaftliche Forschungsanwendungen
Phenanthrene-3,9,10-tricarbonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of phenanthrene-3,9,10-tricarbonitrile involves its interaction with various molecular targets and pathways. For instance, its cyano groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene-3,9,10-tricarbonitrile can be compared with other phenanthrene derivatives such as:
9,10-Dihydrophenanthrene-2,4-dicarbonitriles: These compounds have similar cyano groups but differ in their hydrogenation state and substitution pattern.
Phenanthrenequinone: An oxidized form of phenanthrene with different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
61469-65-6 |
|---|---|
Molekularformel |
C17H7N3 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
phenanthrene-3,9,10-tricarbonitrile |
InChI |
InChI=1S/C17H7N3/c18-8-11-5-6-14-15(7-11)12-3-1-2-4-13(12)16(9-19)17(14)10-20/h1-7H |
InChI-Schlüssel |
PQWMTFJVEPRDJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)C#N)C(=C2C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


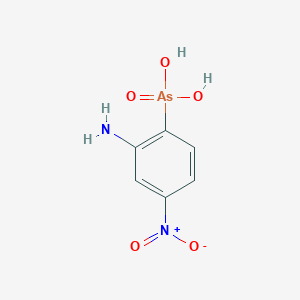
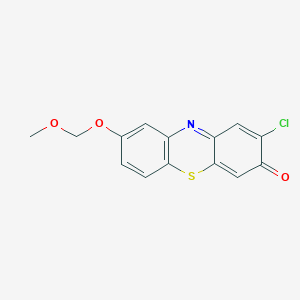
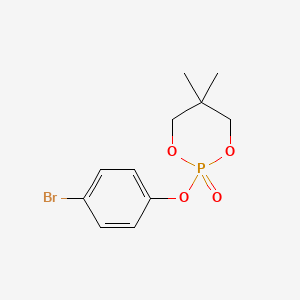
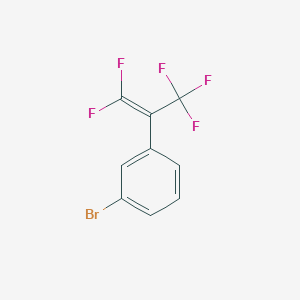
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
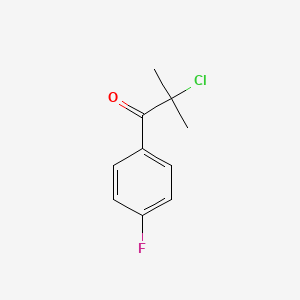
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
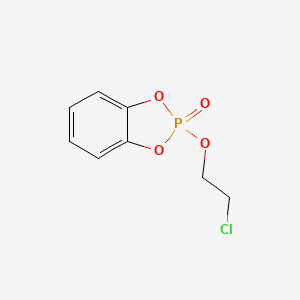

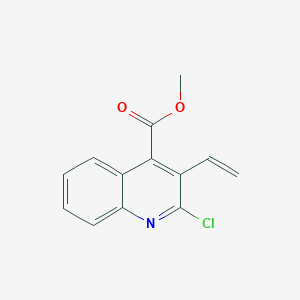
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
